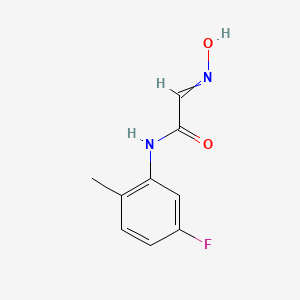

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide

説明

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide, also known as FMHA, is a synthetic compound with a wide range of applications in the pharmaceutical and chemical industries. FMHA has been studied extensively for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. Inhibition of AChE can lead to an increase in acetylcholine levels, which can have a number of beneficial effects in the body. FMHA has also been studied for its potential to be used as an anti-inflammatory agent and for its ability to act as a pro-drug in drug delivery systems.

科学的研究の応用

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating various cancers, serving over 2 million patients annually. Their effectiveness arises from their ability to perturb nucleic acid dynamics and inhibit key enzymes like thymidylate synthase and DNA topoisomerase 1, contributing to their anti-tumor activity. Developments in fluorine chemistry have enhanced the precision in cancer therapy, incorporating isotopes for studying metabolism and enabling the creation of polymeric versions for targeted treatment approaches in personalized medicine (Gmeiner, 2020).

Paracetamol Metabolism and Genetic Differences

Paracetamol (acetaminophen), a widely used analgesic, undergoes complex metabolism involving various pathways such as glucuronidation and sulfation. Studies highlight significant intersubject and ethnic differences in its metabolism, suggesting varying susceptibilities to its toxic effects and differing pain alleviation outcomes. These differences underscore the importance of understanding individual pharmacogenetic profiles to mitigate toxicity risks and optimize therapeutic efficacy (Zhao & Pickering, 2011).

AMPA Receptor Agonists for Depression Treatment

AMPA receptor agonists present a promising avenue for developing novel antidepressants, evidenced by their rapid onset of antidepressant effects similar to NMDA receptor antagonists like ketamine. These findings suggest that further research into AMPA agonists could unveil new therapeutic strategies for depression treatment, potentially with fewer side effects compared to current options (Yang et al., 2012).

Environmental Toxicology of Acetamide Derivatives

The toxicology of acetamide and its derivatives, including their biophysical and environmental impacts, has been a subject of study. These chemicals, due to their commercial importance, have been extensively reviewed to understand their qualitative and quantitative biological responses. Such research aids in assessing the environmental and health risks associated with these compounds, guiding safe usage and disposal practices (Kennedy, 2001).

特性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHLSDMTCUCUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724921 | |

| Record name | N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide | |

CAS RN |

876395-72-1 | |

| Record name | N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

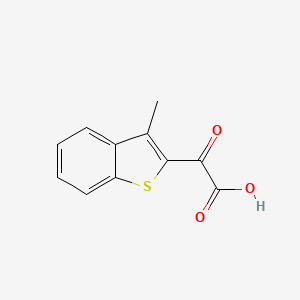

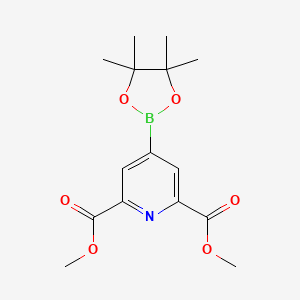

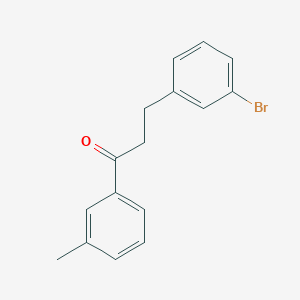

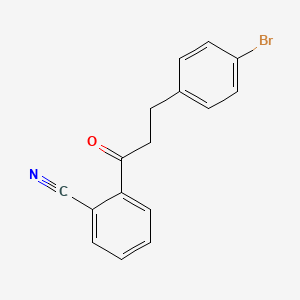

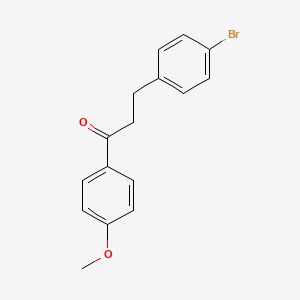

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

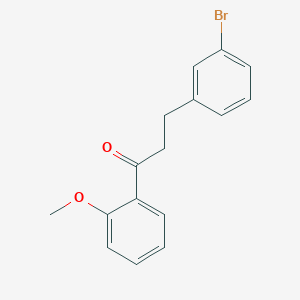

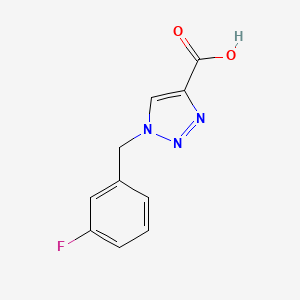

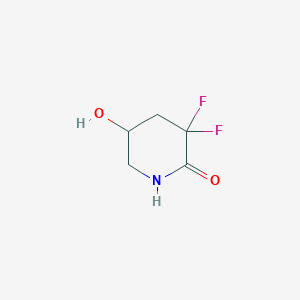

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)

![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)